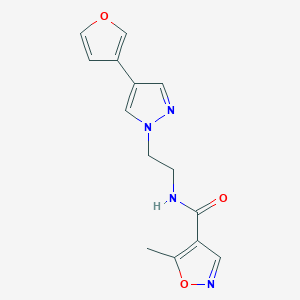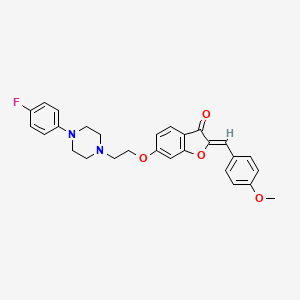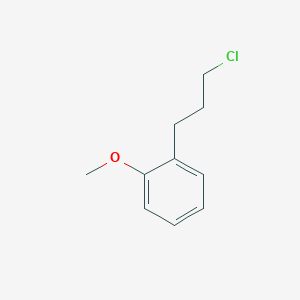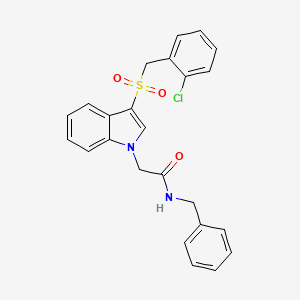![molecular formula C18H19F3N4O3S B2752479 N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide CAS No. 866131-24-0](/img/structure/B2752479.png)
N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C18H19F3N4O3S . It is a derivative of trifluoromethylpyridine, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular weight of this compound is 428.4286696 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Applications
- A study highlighted the synthesis of sulfonamide derivatives, including compounds structurally related to N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide, for their antimalarial activities. These compounds exhibited significant in vitro antimalarial activity, characterized by IC50 values of <30µM, showcasing their potential as COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Biological Screening and Fingerprint Applications
- Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), closely related to the compound , demonstrated their efficacy in antibacterial, antifungal, and anthelmintic activities. Furthermore, these studies revealed their potential use in latent fingerprint analysis, indicating a broader application spectrum beyond pharmaceuticals (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antithrombotic Properties
- Another study investigated the antithrombotic properties of a structurally similar compound, identifying it as a potent and selective thrombin inhibitor. This research suggests the compound's utility in preventing thrombosis, further underlining the versatility of such chemical entities in therapeutic applications (Lorrain et al., 2003).
Antitumor Activities
- The synthesis and evaluation of novel isoxazole compounds, including those related to the chemical structure in focus, have shown promising anti-tumor activities. This indicates the potential for developing new cancer treatments based on these compounds' structural frameworks (Hao-fei, 2011).
Antibacterial Activity
- Compounds featuring the sulfonyl moiety, similar to this compound, have been synthesized and shown to possess considerable antibacterial activity. This underscores their potential in developing new antibacterial agents to combat resistant bacterial strains (Iqbal et al., 2017).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The compound would be metabolized by enzymes in the liver and other tissues, and the metabolites would likely be excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its targets and mode of action. It is likely that the compound could induce changes in cellular function or signaling pathways, depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or inhibit its action, depending on the nature of these molecules .
Propiedades
IUPAC Name |
N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-13(26)23-15-3-5-16(6-4-15)29(27,28)25-10-8-24(9-11-25)17-7-2-14(12-22-17)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLVBSQYYLSXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)


![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)
![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)


![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)
![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)

![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)
